6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
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Overview
Description
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative that has been synthesized by several methods. This compound has been found to have potential applications in scientific research due to its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone in lab experiments is its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound may be useful in studying the mechanisms of inflammation, cancer, and bacterial growth. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in experiments.
Future Directions
There are several future directions for the study of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to study the potential applications of this compound in the treatment of various diseases, such as cancer and bacterial infections. Additionally, future studies may focus on improving the solubility and bioavailability of this compound to enhance its efficacy in experiments.
Synthesis Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone has been reported by several methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and pyrrolidine in the presence of piperidine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and pyrrolidine in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone has potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have antibacterial activity against several strains of bacteria.
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-7-5-13(11-16(15)25-2)14-6-8-17(22)21(19-14)12-18(23)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYJHGUCIGPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one |
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